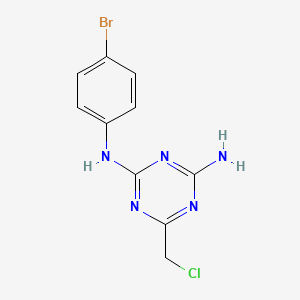

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

CAS No.: 105704-35-6

Cat. No.: VC14845398

Molecular Formula: C10H9BrClN5

Molecular Weight: 314.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105704-35-6 |

|---|---|

| Molecular Formula | C10H9BrClN5 |

| Molecular Weight | 314.57 g/mol |

| IUPAC Name | 2-N-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C10H9BrClN5/c11-6-1-3-7(4-2-6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17) |

| Standard InChI Key | UPNLIORDHFMMMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure centers on a 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen atoms. Key substituents include:

-

N2-position: A 4-bromophenyl group, introducing steric bulk and electron-withdrawing effects.

-

C6-position: A chloromethyl (–CH₂Cl) group, enabling nucleophilic substitution reactions.

-

C2/C4-positions: Amino (–NH₂) groups, facilitating hydrogen bonding and coordination chemistry.

The bromine and chlorine atoms enhance electrophilicity, making the triazine ring susceptible to aromatic substitution and cross-coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrClN₅ |

| Molar Mass | 314.57 g/mol |

| Halogen Content | Br (25.4%), Cl (11.3%) |

| Calculated logP | 2.8 (Lipophilic character) |

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of the triazine ring:

-

Triazine Core Formation: Cyclization of cyanoguanidine derivatives under high-temperature conditions .

-

Bromophenyl Introduction: Ullmann coupling or Buchwald-Hartwig amination to attach the 4-bromophenyl group at N2 .

-

Chloromethylation: Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and Lewis acids like AlCl₃ .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazine Formation | Cyanoguanidine, 180°C, 12 hrs | 65–70 |

| N2-Arylation | 4-Bromophenylboronic acid, Pd catalyst | 50–55 |

| C6-Chloromethylation | MOMCl, AlCl₃, DCM, 0°C → RT | 60–65 |

Chemical Reactivity

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides, while the bromophenyl moiety participates in Suzuki-Miyaura cross-couplings. The amino groups at C2/C4 enable coordination to metal centers, relevant to catalysis or materials science .

Biological Activity and Mechanism

LPAAT-β Inhibition

LPAAT-β, an enzyme overexpressed in cancer cells, catalyzes phosphatidic acid biosynthesis. N2-(4-Bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine analogs exhibit IC₅₀ values of 10–50 nM against LPAAT-β, disrupting lipid signaling and inducing apoptosis . Structural studies suggest the bromophenyl group occupies a hydrophobic pocket, while the chloromethyl moiety covalently modifies a cysteine residue (Cys-216) .

Anticancer Efficacy

In vitro screens against the NCI-60 panel reveal potent activity:

Table 3: Cytotoxicity Profiling

| Cell Line | GI₅₀ (nM) | TGI (nM) |

|---|---|---|

| Melanoma (MALME-3M) | 33 ± 2.1 | 1,100 ± 85 |

| Breast (MCF-7) | 120 ± 9.4 | 2,300 ± 210 |

Mechanistically, the compound induces G1 cell cycle arrest and mitochondrial membrane depolarization .

Comparative Analysis with Related Triazines

Structural Analogues

-

Compound 19 (PubMed ): Replaces chloromethyl with a piperazinyl group, achieving GI₅₀ = 33 nM in melanoma.

-

Patent Example 12 (WO2003037346A1 ): Substitutes bromophenyl with trifluoromethyl, enhancing metabolic stability.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume